3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid
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Overview
Description
3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a chemical compound with the molecular formula C12H9Cl2NO3 and a molecular weight of 286.11 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its applications in proteomics research .
Preparation Methods
The synthesis of 3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenyl isocyanate with glycine to form an intermediate, which is then cyclized to produce the oxazole ring . The final step involves the addition of a propanoic acid group to the oxazole ring . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid can be compared with similar compounds such as:
3-(2,4-Dichlorophenyl)propanoic acid: This compound lacks the oxazole ring, making it less complex and potentially less versatile in certain applications.
3-(2,3-Dichlorophenyl)propanoic acid: This compound has a different substitution pattern on the phenyl ring, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its oxazole ring, which provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
3-[5-(2,4-dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c13-7-1-2-8(9(14)5-7)10-6-15-11(18-10)3-4-12(16)17/h1-2,5-6H,3-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEJOLXAIUSMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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